4-oxo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S/c26-21-2-1-17-13-20(14-18-5-10-25(21)22(17)18)30(27,28)23-15-16-3-8-24(9-4-16)19-6-11-29-12-7-19/h13-14,16,19,23H,1-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNKXAXKJTUGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)C5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-oxo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 398.55 g/mol. The structure features a pyrroloquinoline core with various substituents that may influence its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known for its ability to inhibit enzymes such as carbonic anhydrase and certain proteases. This inhibition can lead to various downstream effects in cellular pathways.
- Interaction with Receptors : The piperidine and tetrahydropyran groups may facilitate binding to specific receptors involved in neurotransmission and cell signaling.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting potential applications in treating infections.
Anticancer Activity
Recent studies have investigated the anticancer properties of similar compounds. For instance:
- Compound A (related structure) demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 50 µM.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 25 |
| Compound A | HeLa | 15 |
Anticonvulsant Activity
The compound's structural analogs have been evaluated for anticonvulsant properties. One study reported that:
- Compound B , with a similar scaffold, showed effective protection in seizure models with a median effective dose (ED50) of 30 mg/kg.
Case Studies
- Study on Antitumor Efficacy : A recent investigation into a series of pyrroloquinoline derivatives revealed that modifications at the sulfonamide position enhanced their antitumor activity significantly. The study highlighted that introducing electron-withdrawing groups increased the potency against breast cancer cell lines.
- Neuroprotective Effects : Another study explored the neuroprotective potential of related compounds in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:
Key Observations :
Core Scaffold Diversity: The target compound’s pyrroloquinoline core distinguishes it from benzimidazole () and chromeno-pyrimidine () analogs. This core may enhance binding to flat binding pockets (e.g., ATP sites in kinases). The sulfonamide group in the target compound improves hydrophilicity compared to thioxo or imidazole substituents .
Substituent Impact: The tetrahydro-2H-pyran-piperidinylmethyl group in the target compound likely increases metabolic stability compared to simpler piperidine derivatives (e.g., ’s N-methyl-piperidinyl analogs).
Pharmacological Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
